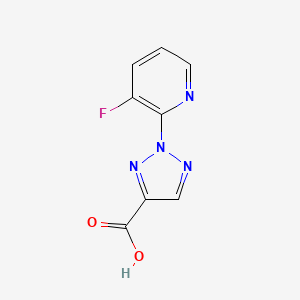

2-(3-Fluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5FN4O2 |

|---|---|

Molecular Weight |

208.15 g/mol |

IUPAC Name |

2-(3-fluoropyridin-2-yl)triazole-4-carboxylic acid |

InChI |

InChI=1S/C8H5FN4O2/c9-5-2-1-3-10-7(5)13-11-4-6(12-13)8(14)15/h1-4H,(H,14,15) |

InChI Key |

IFHBVXRNNGOQLX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)N2N=CC(=N2)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

This method, adapted from US Patent 6,642,390, involves a base-mediated cycloaddition between 3-fluoropyridin-2-yl azide (1) and a β-ketoester (2) (e.g., ethyl acetoacetate) to yield the triazole-carboxylic ester (3) , followed by hydrolysis to the carboxylic acid (4) :

Key Steps :

Advantages and Limitations

-

Advantages :

-

Limitations :

-

Requires strict temperature control during diazotization to prevent azide decomposition.

-

Hydrolysis of the ester to the carboxylic acid may require harsh conditions (e.g., concentrated HCl).

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Design and Optimization

The CuAAC route, detailed in ACS Omega (2022), employs a terminal alkyne (5) (e.g., propiolic acid) and 3-fluoropyridin-2-yl azide (1) in the presence of Cu(I) catalysts (e.g., CuI, CuOTf) to form the 1,4-disubstituted triazole (6) :

Catalytic Systems :

Substrate Scope and Functional Group Tolerance

-

Alkyne Substrates : Propiolic acid derivatives with electron-withdrawing groups (EWGs) exhibit slower reaction rates but higher regiocontrol.

-

Azide Stability : The 3-fluoropyridin-2-yl azide is prone to hydrolysis under acidic conditions, necessitating anhydrous reaction setups.

Comparative Analysis of Synthetic Routes

Alternative Strategies and Emerging Methods

Chemical Reactions Analysis

Functionalization of the Carboxylic Acid Group

The C4-carboxylic acid group undergoes typical acid-derived transformations:

-

Mechanistic Notes : Esterification proceeds via acid-catalyzed nucleophilic acyl substitution . Amidation employs coupling agents like EDCl to activate the carboxylate for amine nucleophilic attack .

Triazole Ring Reactivity

The 1,2,3-triazole core participates in metal-catalyzed cross-couplings and cycloadditions:

Key Reactions:

-

N-Alkylation :

Reaction with alkyl halides (e.g., CH<sub>3</sub>I) in DMF/K<sub>2</sub>CO<sub>3</sub> yields N2-alkylated derivatives .

Fluoropyridinyl Substituent Modifications

The 3-fluoropyridin-2-yl group undergoes nucleophilic aromatic substitution (SNAr) and metal-mediated couplings:

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| SNAr with Amines | K<sub>2</sub>CO<sub>3</sub>, DMSO, 80°C | 3-Aminopyridinyl derivatives | 55–65% | |

| Suzuki Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub>, DME | Biaryl hybrids | 40–50% |

-

Electronic Effects : The fluorine atom enhances electrophilicity at C3 of the pyridine ring, facilitating SNAr with amines or alkoxides.

Thermal and Catalytic Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, producing CO<sub>2</sub>, HF, and nitrogen oxides. Catalytic hydrogenolysis (H<sub>2</sub>, Pd/C) cleaves the triazole ring into pyridine fragments and ammonia .

Acid-Base Behavior

The compound exhibits pH-dependent tautomerism and solubility:

-

pK<sub>a</sub> Values :

-

Carboxylic acid: 2.8 ± 0.1

-

Triazole N-H: 8.3 ± 0.2

-

In basic media (pH > 10), deprotonation of the triazole ring enables coordination to metal ions (e.g., Cu<sup>2+</sup>, Zn<sup>2+</sup>), forming stable complexes .

Scientific Research Applications

2-(3-Fluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluoropyridine moiety can enhance the compound’s binding affinity to these targets, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and lead to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The substituent type and position significantly influence the electronic, physicochemical, and pharmacological properties of 1,2,3-triazole-4-carboxylic acids. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects on Physicochemical Properties

Molecular weight inferred from analogs.

*Estimated based on triazole-4-carboxylic acid derivatives .

Key Observations:

- Halogen Effects: Chlorine (4-Cl) in 2-(4-chlorophenyl)-... increases molecular weight and boiling point compared to fluorine analogs.

- Acidity: The weak acidity of the triazole-carboxylic acid group (pKa ~8.0) reduces ionization at physiological pH, mitigating risks of non-selective binding .

Key Observations:

- Anticancer Activity : The 4-chlorophenyl derivative demonstrates promising MMP-2 receptor binding, suggesting its utility in cancer therapy . In contrast, fluorinated pyridine analogs (e.g., 3-F and 5-F) lack detailed activity data but are structurally optimized for metabolic stability .

- Zwitterionic Effects : Thiazole-substituted analogs (e.g., 5-methyl-1-(thiazol-2-yl)-...) exhibit zwitterionic properties, enhancing solubility and antiproliferative activity compared to purely aromatic derivatives .

Biological Activity

2-(3-Fluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a triazole ring with three nitrogen atoms and a carboxylic acid functional group, along with a 3-fluoropyridine substituent. This unique structure contributes to its reactivity and biological activity.

Synthesis Methods

Various synthetic routes have been developed for the preparation of this compound. The most common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) , which allows for the efficient formation of the triazole ring. The synthesis can be summarized as follows:

- Reagents : Azides and alkynes are used as starting materials.

- Catalyst : Copper(I) salts are typically employed to facilitate the reaction.

- Conditions : The reaction is often conducted in solvents like DMF or DMSO at elevated temperatures.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antiviral Activity

Molecular docking studies suggest that this compound may inhibit viral replication by interacting with specific viral proteins. For instance, related triazole compounds have shown significant antiviral effects against SARS-CoV main protease, indicating potential pathways for therapeutic application against viral infections .

Anticancer Properties

Triazole derivatives have been reported to possess anticancer activity. In vitro studies demonstrate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The presence of the fluorine atom in this compound is hypothesized to enhance its lipophilicity and interaction with biological targets .

Antifungal Effects

The triazole moiety is well-known for its antifungal properties. Compounds containing this structure have been effective against various fungal pathogens, suggesting that this compound could have similar efficacy .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds can often be correlated with their structural features. For example:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid | Contains a pyrrolidine ring | Potent anticancer activity |

| 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid | Different triazole configuration | Anti-inflammatory properties |

| 5-Nitro-2-(pyridin-2-yl)-triazole derivative | Contains a nitro group | Enhanced reactivity |

The substitution pattern on the triazole ring significantly influences its biological interactions and efficacy .

Case Studies and Research Findings

Several studies highlight the promising biological activities of triazole derivatives:

- Antiviral Studies : Research on triazole hybrids has shown potent inhibition of viral replication in cellular models. One study reported an EC50 value of 1.163 nM for a closely related triazole derivative against hepatitis C virus .

- Cytotoxicity Assessments : In vitro tests indicated that compounds similar to this compound exhibited significant cytotoxic effects across multiple cancer cell lines with IC50 values ranging from low micromolar to nanomolar concentrations .

- Antifungal Efficacy : A review highlighted that various triazole-containing compounds demonstrated strong antifungal activities against clinical isolates of fungi, reinforcing the potential application of such compounds in treating fungal infections .

Q & A

Q. What are the common synthetic routes for 2-(3-Fluoropyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Step 1: Coupling of fluoropyridine derivatives with triazole precursors via palladium-catalyzed cross-coupling (e.g., using Pd(OAc)₂ and XPhos ligands) under inert atmospheres .

- Step 2: Hydrolysis of ester intermediates (e.g., methyl or tert-butyl esters) using hydrochloric acid (36.5%) at elevated temperatures (93–96°C) to yield the carboxylic acid moiety .

- Step 3: Purification via recrystallization or column chromatography. Key intermediates include fluoropyridyl-azide precursors, which undergo Huisgen cycloaddition to form the triazole core .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., in DMSO-d₆) resolve the fluoropyridyl and triazole protons, with distinct shifts for the carboxylic acid proton (~13.5 ppm) and aromatic regions (7–9 ppm) .

- HPLC-MS: Validates purity (>95%) and molecular weight (e.g., ESI-MS m/z 226.1 [M+H]⁺) .

- FTIR: Confirms carboxylic acid C=O stretching (~1700 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Methodological Answer:

- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) with ligands like XPhos to enhance coupling efficiency .

- Temperature Control: Maintain 40–100°C during coupling steps to balance reaction rate and byproduct formation .

- Solvent Selection: Use polar aprotic solvents (e.g., tert-butanol) for improved solubility of fluoropyridyl intermediates .

- Yield Tracking: Compare yields at each step (e.g., 61.9 g input vs. 63.44 g output) to identify bottlenecks .

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?

Methodological Answer:

- Cross-Validation: Use tandem techniques (e.g., LC-MS with NMR) to confirm molecular structure .

- Computational Modeling: Compare experimental ¹H NMR shifts with DFT-calculated chemical shifts to identify misassignments .

- Impurity Profiling: Employ high-resolution MS to detect trace byproducts (e.g., unhydrolyzed esters or dehalogenated species) .

Q. What strategies mitigate poor solubility of this compound in aqueous buffers during biological assays?

Methodological Answer:

- Salt Formation: Convert the carboxylic acid to sodium or ammonium salts for enhanced aqueous solubility .

- Co-Solvent Systems: Use DMSO:water mixtures (<10% DMSO) to maintain compound stability while improving solubility .

- Prodrug Derivatization: Synthesize ester prodrugs (e.g., ethyl esters) that hydrolyze in vivo to release the active acid .

Data Contradiction Analysis

Q. How to resolve conflicting pKa values reported for triazole-carboxylic acid derivatives?

Methodological Answer:

- Potentiometric Titration: Measure pKa directly using automated titrators in standardized buffers (e.g., 0.1 M KCl) .

- Solvent Correction: Account for solvent effects (e.g., DMSO vs. water) using reference compounds with known pKa values .

- Literature Review: Compare data across peer-reviewed studies (e.g., triazole pKa ranges: 3.7–4.2) to identify outliers .

Q. Why might X-ray crystallography fail to resolve the fluoropyridyl-triazole conformation?

Methodological Answer:

- Crystal Quality: Optimize crystallization conditions (e.g., slow evaporation in MeOH/water) to obtain diffraction-quality crystals .

- Disorder Modeling: Use SHELXL to refine disordered fluoropyridyl or triazole moieties with partial occupancy .

- Alternative Techniques: Employ DFT-optimized molecular geometries as a reference if crystallography is inconclusive .

Safety and Handling

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation: Work in a fume hood to avoid inhalation of fine powders .

- Spill Management: Neutralize acid spills with sodium bicarbonate and dispose of waste in designated containers .

- Storage: Store at 2–8°C in airtight containers under inert gas (N₂) to prevent degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.